1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile is an organic compound that features a cyclobutane ring substituted with a hydroxyphenylamino group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile typically involves the reaction of 4-hydroxyaniline with cyclobutanecarbonitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile involves its interaction with specific molecular targets. The hydroxyphenylamino group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The carbonitrile group can act as an electrophilic center, participating in various biochemical reactions. These interactions can modulate cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-((4-Hydroxyphenyl)amino)propanoic acid: Shares the hydroxyphenylamino group but has a different carbon backbone.
2-Amino-4H-pyran-3-carbonitrile derivatives: Similar in having a carbonitrile group but differ in the ring structure and additional functional groups.
Uniqueness: 1-(4-Hydroxyphenyl)aminocyclobutanecarbonitrile is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(4-hydroxyanilino)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c12-8-11(6-1-7-11)13-9-2-4-10(14)5-3-9/h2-5,13-14H,1,6-7H2 |
InChI Key |
JVTFTORDFMLSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.